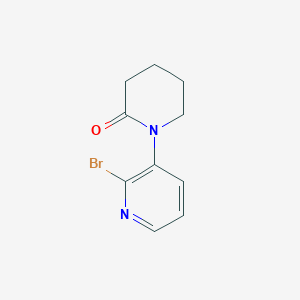

1-(2-Bromopyridin-3-yl)piperidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromopyridin-3-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-10-8(4-3-6-12-10)13-7-2-1-5-9(13)14/h3-4,6H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWFFGDWFMFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1 2 Bromopyridin 3 Yl Piperidin 2 One

Cross-Coupling and Functionalization at the 2-Bromopyridin-3-yl Position

The synthetic versatility of 1-(2-Bromopyridin-3-yl)piperidin-2-one largely stems from the reactivity of the C-Br bond on the pyridine (B92270) ring. This position is amenable to a variety of transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 2-position of the pyridine ring in the title compound is expected to readily participate in such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.orgmdpi.comlibretexts.org For substrates like this compound, a Suzuki-Miyaura reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups. While direct examples for the title compound are scarce, studies on ortho-bromoanilines, which share electronic similarities, have shown successful coupling with a range of boronic esters under mild conditions, suggesting that similar reactivity can be expected. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes. Research on 2-amino-3-bromopyridines has demonstrated their successful participation in Sonogashira couplings with various terminal alkynes, affording the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgresearchgate.netscirp.orgresearchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.orgscirp.org Given the similar electronic environment of the C-Br bond, this compound is anticipated to undergo Sonogashira coupling under comparable conditions.

| Entry | Alkyne Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | DMF | 100 | >90 | scirp.orgscirp.org |

| 2 | Cyclopropylacetylene | Pd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | DMF | 100 | 88 | scirp.org |

| 3 | 1-Decyne | Pd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | DMF | 100 | 85 | scirp.org |

| 4 | Ethynyltrimethylbenzene | PdCl₂(PPh₃)₂/CuI | triethylamine/DMF | 140 | - | researchgate.net |

Direct Nucleophilic Substitution Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally challenging. However, in heteroaromatic systems like pyridine, the ring nitrogen can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. wikipedia.org The reaction of 2-bromopyridine (B144113) with sodium amide to form 2-aminopyridine (B139424) is a classic example of such a transformation. pearson.com For this compound, the bromine atom is at the 2-position, making it susceptible to displacement by strong nucleophiles. The reaction would proceed through a Meisenheimer complex, an intermediate where the aromaticity is temporarily disrupted. pearson.com The viability and efficiency of this reaction would depend on the strength of the nucleophile and the reaction conditions.

C-H Functionalization and Activation Strategies

While the C-Br bond is the most reactive site for cross-coupling, direct C-H functionalization offers an alternative and atom-economical approach to modify the pyridine ring. Palladium-catalyzed C-H activation can enable the O-cyclization of N-methoxy aryl amides, demonstrating the potential for intramolecular C-H functionalization in related systems. organic-chemistry.org Direct intermolecular C-H arylation of unactivated arenes with aryl bromides has also been developed using a transition-metal-free pathway, which could potentially be applied to functionalize the C-H bonds of the pyridine ring in the title compound. researchgate.net

Chemical Transformations of the Piperidin-2-one Core

The piperidin-2-one (δ-valerolactam) ring is a stable cyclic amide, but it can undergo a variety of chemical transformations, particularly at the lactam carbonyl group.

Reactions at the Lactam Carbonyl Group

The carbonyl group of the piperidin-2-one ring can be targeted by various reagents. Reduction of the lactam carbonyl would lead to the corresponding piperidine (B6355638) derivative. Alternatively, nucleophilic addition to the carbonyl carbon can occur, although this is less common than with acyclic amides due to ring strain. Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, and similar metal-mediated activation could potentially facilitate reactions at the lactam carbonyl. rsc.orgrsc.org

Substituent Effects on the Piperidin-2-one Ring Reactivity

The N-aryl substituent, in this case, the 2-bromopyridin-3-yl group, can influence the reactivity of the piperidin-2-one ring. The electron-withdrawing nature of the pyridine ring can affect the electron density of the lactam nitrogen and carbonyl group, potentially influencing its susceptibility to hydrolysis or other ring-opening reactions. Studies on N-substituted pyrrolidines and piperidines have shown that the nature of the nitrogen substituent can dictate the pathway of ring-opening reactions. researchgate.net Furthermore, the rotational barrier of N-Boc groups in 2-aryl-4-methylenepiperidines has been shown to be rapid, which might have implications for the conformational dynamics and reactivity of the piperidin-2-one ring in the title compound. acs.orgwhiterose.ac.uk

Reactivity Associated with the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles. This reactivity is fundamental to the formation of pyridinium (B92312) salts and subsequent ylides, and it also underpins the compound's potential to act as a ligand in coordination chemistry.

Quaternization and Pyridinium Ylide Formation

The pyridine nitrogen of this compound can react with alkyl halides to form quaternary pyridinium salts. This reaction, known as quaternization, involves the alkylation of the nitrogen atom, resulting in a positively charged pyridinium ion. The reaction is a standard method for activating pyridine rings and is influenced by the nature of the alkylating agent and the substituents on the pyridine ring. For instance, the quaternization of various pyridine derivatives has been achieved using electrophiles like 2-bromo-4'-nitroacetophenone (B1207750) and alkyl iodides, often facilitated by microwave irradiation to shorten reaction times and improve yields.

The formation of the pyridinium salt is a critical first step in the generation of pyridinium ylides. Pyridinium ylides are zwitterionic species where the nitrogen atom carries a positive charge and an adjacent carbon atom (from the N-substituent) bears a negative charge. These ylides are typically generated in situ by treating the corresponding pyridinium salt with a base. The stability of the resulting ylide is often enhanced by the presence of electron-withdrawing groups on the carbanion, which can delocalize the negative charge.

Once formed, pyridinium ylides are versatile intermediates in organic synthesis, most notably participating in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.govresearchgate.netnih.gov This reactivity provides a powerful tool for the construction of various nitrogen-containing heterocyclic scaffolds, including indolizine (B1195054) derivatives. nih.govresearchgate.netnih.gov The reaction of pyridinium ylides with electron-deficient alkenes can also lead to tandem Michael addition/elimination processes, offering a pathway to functionalized products. rsc.orgresearchgate.net

| Reactant | Reagent | Product Type | Key Reaction |

| Pyridine Derivative | Alkyl Halide | Pyridinium Salt | Quaternization |

| Pyridinium Salt | Base | Pyridinium Ylide | Deprotonation |

| Pyridinium Ylide | Alkene/Alkyne | Nitrogen Heterocycle | [3+2] Cycloaddition |

| Pyridinium Ylide | Electron-deficient Alkene | Functionalized Alkene | Michael Addition/Elimination |

Coordination Chemistry Potential

The pyridine nitrogen atom of this compound possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to function as a ligand in coordination complexes. Pyridine and its derivatives are well-established ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. jscimedcentral.comresearchgate.net The coordination ability of pyridine is influenced by steric and electronic factors of the substituents on the ring.

In the case of this compound, the nitrogen atom can act as a monodentate ligand, coordinating to a metal ion. The presence of the lactam moiety and the bromine atom could potentially influence the coordination properties. For instance, the oxygen atom of the lactam carbonyl group could also participate in coordination, potentially leading to bidentate chelation, although this would depend on the conformational flexibility of the molecule and the nature of the metal ion.

The coordination chemistry of related N-aryl lactams and pyridine-containing ligands has been explored. For example, complexes of various transition metals with pyridine-based ligands have been synthesized and characterized, demonstrating the versatility of the pyridine moiety in forming diverse coordination geometries. jscimedcentral.comnih.govacs.org The study of such complexes is crucial for understanding their potential applications in catalysis, materials science, and medicinal chemistry.

Intramolecular Rearrangements and Cascade Reactions

The structure of this compound, featuring a halogenated pyridine ring directly attached to a lactam nitrogen, presents opportunities for intramolecular reactions, potentially leading to the formation of novel heterocyclic systems.

Intramolecular cyclization is a plausible reaction pathway, particularly if the pyridine nitrogen is quaternized. The resulting pyridinium salt could be susceptible to intramolecular attack by a nucleophile, or it could participate in radical cyclizations. For instance, intramolecular cyclizations of N-acyliminium ions with pyridine rings have been shown to be a viable method for constructing new heterocyclic frameworks. arkat-usa.org Although unactivated pyridine rings are generally poor nucleophiles for such cyclizations, the presence of electron-donating groups can facilitate the reaction. arkat-usa.org

Furthermore, the 2-bromo substituent on the pyridine ring could be a handle for various transition-metal-catalyzed intramolecular cross-coupling reactions. For example, intramolecular Heck reactions or Buchwald-Hartwig aminations could potentially be employed to form new rings by connecting the pyridine ring to another part of the molecule.

Mechanistic Investigations and Reaction Pathway Elucidation

Unraveling Reaction Mechanisms in the Synthesis of 1-(2-Bromopyridin-3-yl)piperidin-2-one

The formation of the C-N bond between the pyridine (B92270) and piperidinone rings can be achieved through several mechanistic avenues. The choice of synthetic strategy dictates the operative pathway, each with its own set of intermediates, transition states, and kinetic profile.

Mechanistic Pathways of Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) represents a classical approach to forming aryl-nitrogen bonds. In the context of synthesizing this compound, this pathway involves the direct attack of the piperidin-2-one nitrogen atom (acting as the nucleophile) on the electron-deficient 2-bromopyridine (B144113) ring.

The mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Addition: The nitrogen of piperidin-2-one attacks the carbon atom bearing the bromine atom (C2 position) on the pyridine ring. This step is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which lowers the electron density at the ortho (C2) and para (C4) positions, making them susceptible to nucleophilic attack. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion (Br⁻), a competent leaving group.

This SNAr pathway often requires harsh reaction conditions, such as high temperatures and the use of a strong base to deprotonate the lactam, thereby increasing its nucleophilicity. The reaction is generally considered a viable but often less efficient alternative to modern cross-coupling methods. wikipedia.orgwikipedia.org

Catalytic Cycle Elucidation in Cross-Coupling Reactions

Transition-metal catalysis, particularly palladium- and copper-catalyzed reactions, has revolutionized the synthesis of N-aryl lactams by offering milder conditions and broader substrate scope. The most relevant of these are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

Palladium-Catalyzed Buchwald-Hartwig Amination: The generally accepted catalytic cycle for the palladium-catalyzed synthesis of this compound involves a sequence of elementary steps:

Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with 2-bromopyridine. The palladium atom inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate. wikipedia.orglibretexts.org

Ligand Exchange/Amide Binding: In the presence of a base, piperidin-2-one is deprotonated to form an amidate anion. This anion displaces a ligand (e.g., the bromide) on the Pd(II) center to form a palladium-amidate complex.

Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed as the this compound product is expelled from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. wikipedia.org

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction provides an alternative, often complementary, approach. While its mechanism has been debated, it is generally thought to proceed as follows:

Formation of a Copper(I) Amidate: The copper(I) catalyst reacts with the deprotonated piperidin-2-one to form a copper(I)-amidate complex. wikipedia.orgnih.gov

Oxidative Addition or Concerted Pathway: The copper(I)-amidate then reacts with 2-bromopyridine. This key step can be viewed as an oxidative addition to form a transient Cu(III) species, followed by reductive elimination. Alternatively, a concerted mechanism involving a four-centered transition state may be operative. nih.govrsc.orgwikipedia.org

Product Formation: The C-N bond is formed, yielding the final product and a copper(I) bromide species, which is then recycled back into the catalytic process.

Detailed Studies of Intramolecular Cyclization Cascades

While the direct synthesis of this compound typically involves an intermolecular coupling, the principles of intramolecular cyclization cascades are vital for constructing complex heterocyclic scaffolds. Such cascades involve a series of bond-forming events that occur sequentially in a single synthetic operation, often leading to a rapid increase in molecular complexity.

For a structure analogous to the target molecule, one could envision a hypothetical cascade involving:

Initial Michael Addition: An aniline (B41778) derivative could add to an appropriate Michael acceptor.

Subsequent Intramolecular Cyclization: The resulting intermediate could then undergo an intramolecular ring-closure to form the piperidinone ring. acs.org

While no direct intramolecular cascade for the synthesis of this compound is prominently reported, the development of such strategies remains an active area of research. rsc.orgresearchgate.net These methods often rely on carefully designed substrates that contain all the necessary components poised for cyclization upon activation by a catalyst or reagent. rsc.org

Role of Intermediates and Transition States in Reaction Selectivity and Efficiency

The outcome of a chemical reaction is dictated by the relative energies of its intermediates and transition states. In the synthesis of this compound, understanding these species is key to controlling selectivity and maximizing efficiency.

Identification and Characterization of Reactive Intermediates

| Catalytic System | Key Reactive Intermediates | Role in Catalytic Cycle |

| Palladium-Catalyzed | Aryl-Palladium(II) Halide Complex (e.g., L₂Pd(Py-Br)(Br)) | Formed after oxidative addition of 2-bromopyridine to Pd(0). nih.gov |

| Palladium(II)-Amidate Complex (e.g., L₂Pd(Py-Br)(N-lactam)) | Precursor to the reductive elimination step. Its formation is often base-mediated. wikipedia.org | |

| Copper-Catalyzed | Copper(I)-Amidate Complex (e.g., LCu(N-lactam)) | Considered the active nucleophilic species that reacts with the aryl halide. nih.gov |

| Copper(III) Intermediate (e.g., LCu(Py-Br)(N-lactam)(X)) | A proposed, often transient, species following oxidative addition, leading to product formation. researchgate.net |

This table presents plausible intermediates based on established mechanisms for N-arylation reactions.

The characterization of these intermediates often requires advanced spectroscopic techniques (like NMR) and kinetic studies. For instance, in copper-catalyzed N-arylation of amides, a 1,2-diamine-ligated copper(I)-amidate complex has been identified as a key competent species in the activation of the aryl halide. nih.gov

Influence of Catalytic Systems on Reaction Kinetics

The kinetics of the synthesis of this compound are profoundly influenced by the choice of catalyst, ligands, base, and solvent. The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the metal center. nih.gov

The ligand system plays a critical role in modulating the reactivity of the metal catalyst:

Chelating diamine ligands in copper catalysis can control the concentration of the active catalytic species and prevent catalyst deactivation, thereby enhancing reaction efficiency. nih.gov

The choice of base is also crucial, as it is involved in the deprotonation of the lactam. The strength and solubility of the base can significantly impact the concentration of the active nucleophile and, consequently, the reaction rate. acs.org

Below is a comparative table illustrating how catalytic components can affect reaction outcomes, based on general findings for N-arylation of lactams.

| Catalyst System | Typical Ligand | Typical Base | General Reaction Rate | Notes |

| Pd₂(dba)₃ | Xantphos (B1684198) | Cs₂CO₃ | Moderate to Fast | Effective for a broad range of aryl halides and lactams. researchgate.net |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Moderate | A classic system, though sometimes requiring higher temperatures. wikipedia.org |

| CuI | 1,10-Phenanthroline | K₂CO₃ | Slow to Moderate | Classic Ullmann conditions, often requiring high temperatures. wikipedia.org |

| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Fast | Ligand-accelerated Ullmann reaction, proceeds under milder conditions. nih.gov |

This table provides a generalized comparison of catalytic systems commonly used for C-N cross-coupling reactions.

Detailed kinetic studies, often employing techniques like reaction progress kinetic analysis, are essential for pinpointing the rate-determining step and understanding how each component of the catalytic system influences the reaction's energy landscape. nih.govacs.org

Computational and Theoretical Studies of 1 2 Bromopyridin 3 Yl Piperidin 2 One

Quantum Mechanical Analysis of Molecular Geometry and Conformational Preferences

Quantum mechanical calculations are essential for determining the three-dimensional structure and conformational landscape of a molecule. For 1-(2-Bromopyridin-3-yl)piperidin-2-one, the geometry is defined by the piperidin-2-one ring conformation and its orientation relative to the 2-bromopyridin-3-yl substituent.

The piperidin-2-one (δ-valerolactam) ring is predicted to adopt a distorted chair conformation to minimize steric and torsional strain. nih.govacs.org This is a common feature for 2,6-disubstituted piperidin-4-ones, which share the same core heterocyclic ring. orientjchem.orgnih.gov The presence of the sp²-hybridized carbonyl carbon and amide nitrogen introduces some planarity, slightly flattening the chair compared to a cyclohexane (B81311) ring.

Table 1: Predicted Geometrical Parameters for this compound Note: These are estimated values based on DFT calculations of analogous structures.

| Parameter | Predicted Value | Structural Fragment |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Amide Carbonyl |

| N1-C(carbonyl) Bond Length | ~1.36 Å | Amide Bond |

| N1-C3(pyridine) Bond Length | ~1.42 Å | N-Aryl Linkage |

| C2(pyridine)-Br Bond Length | ~1.89 Å | Bromo-Aryl |

| Pyridine-Piperidinone Dihedral Angle | 40° - 60° | Overall Conformation |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule can be easily excited, indicating high polarizability and high chemical reactivity. nih.gov Conversely, a large gap implies high stability and lower reactivity. mdpi.com

For this compound, the electronic properties are influenced by both the electron-withdrawing bromine atom and the electron-donating nature of the amide nitrogen linked to the pyridine (B92270) ring. DFT studies on substituted pyridines show that both electron-donating (like -NH₂) and electron-withdrawing groups tend to decrease the HOMO-LUMO gap compared to the parent molecule, thereby increasing reactivity. rsc.orgekb.eg The HOMO is expected to be localized primarily on the electron-rich 2-bromopyridin-3-ylamino moiety, while the LUMO will likely be distributed across the pyridine ring's π-system. nih.govscirp.org

Table 2: Predicted FMO Energies and Properties Note: Values are hypothetical, based on DFT calculations of substituted pyridines and piperidones.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Moderate chemical reactivity |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attack. deeporigin.comreadthedocs.ioproteopedia.org The map is colored according to the electrostatic potential on the molecule's surface: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-deficient, prone to nucleophilic attack). mdpi.comresearchgate.net

For this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): The most electron-rich regions will be centered on the pyridine nitrogen atom and the carbonyl oxygen atom of the lactam due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. mdpi.commdpi.com

Positive Potential (Blue): Electron-deficient regions will be found around the hydrogen atoms of the piperidinone ring, making them susceptible to interaction with nucleophiles.

Neutral/Intermediate Potential (Green): The carbon atoms of the aromatic and aliphatic rings will exhibit intermediate potential. The bromine atom will create a region of slight negative potential (the σ-hole phenomenon) on its exterior, which can influence intermolecular interactions.

Density Functional Theory (DFT) Based Reaction Mechanism Modeling

DFT is a powerful computational method for modeling reaction mechanisms, allowing for the simulation of reaction pathways and the characterization of transition states. nih.gov A plausible synthetic route for this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine or amide. wikipedia.orgresearchgate.net This reaction would likely involve the coupling of a dihalopyridine (e.g., 2,3-dibromopyridine) with piperidin-2-one. beilstein-journals.org

The generally accepted catalytic cycle for this reaction proceeds in three main steps:

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) complex.

Amide Coordination and Deprotonation: The amide coordinates to the Pd(II) center, followed by deprotonation by a base (e.g., sodium tert-butoxide) to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst. researchgate.netnih.gov

DFT calculations can identify the geometry of the transition state (TS) for each step in the catalytic cycle. The TS is the highest energy point along the reaction coordinate and its structure reveals the critical bond-forming and bond-breaking processes. researchgate.net For the Buchwald-Hartwig amination, the reductive elimination step is often, though not always, the rate-determining step. nih.gov Computational studies on similar C-N couplings have detailed the structures of these transition states, typically involving three- or four-coordinate palladium centers. nih.govresearchgate.net The activation energy (Ea) is the energy barrier that must be overcome to reach the transition state, and its magnitude determines the reaction rate.

By calculating the Gibbs free energy of all reactants, intermediates, transition states, and products, DFT can be used to construct a complete energy profile for the proposed reaction pathway. researchgate.net This allows for the identification of the most energetically favorable pathway and the rate-limiting step of the reaction. Computational investigations have shown that the choice of ligand on the palladium catalyst, the base, and the solvent can significantly alter the energetics of the catalytic cycle. nih.govresearchgate.net

Table 3: Hypothetical Reaction Energetics for Buchwald-Hartwig Synthesis Note: Values are representative, based on DFT studies of similar Pd-catalyzed aminations.

| Reaction Step | Species Type | Relative Free Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Transition State (TS1) | +15 to +20 |

| Deprotonation | Transition State (TS2) | +5 to +10 |

| Reductive Elimination | Transition State (TS3) | +20 to +25 (often rate-limiting) |

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, Raman)

First principles calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for predicting the spectroscopic properties of molecules such as this compound. These computational methods allow for the elucidation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, providing valuable insights into the molecular structure and vibrational modes. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. For molecules of this nature, hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) have been shown to provide a good balance between computational cost and accuracy. nih.govripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the isotropic magnetic shielding constants of the nuclei in their electronic environment. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shielding constants are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. These theoretical predictions are invaluable for assigning experimental spectra and for confirming the molecular structure. For this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the anisotropic effects of the pyridine ring, are expected to significantly influence the chemical shifts of the nearby protons and carbons.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts The following data are theoretical predictions based on DFT calculations and have not been experimentally verified.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 7.9 - 8.2 | 140 - 143 |

| Pyridine-H5 | 7.3 - 7.6 | 122 - 125 |

| Pyridine-H6 | 8.4 - 8.7 | 150 - 153 |

| Piperidinone-H3 | 2.5 - 2.8 | 30 - 33 |

| Piperidinone-H4 | 1.9 - 2.2 | 21 - 24 |

| Piperidinone-H5 | 1.9 - 2.2 | 23 - 26 |

| Piperidinone-H6 | 3.6 - 3.9 | 48 - 51 |

| Pyridine-C2 | - | 145 - 148 |

| Pyridine-C3 | - | 135 - 138 |

| Piperidinone-C2 (C=O) | - | 169 - 172 |

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies observed in IR and Raman spectra correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. ripublication.com The predicted IR and Raman intensities are also calculated, aiding in the interpretation of the spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the piperidinone ring, C-N stretching, C-H stretching of the aromatic and aliphatic moieties, and vibrations involving the C-Br bond.

Illustrative Predicted Vibrational Frequencies The following data are theoretical predictions based on DFT calculations and have not been experimentally verified.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| C=O Stretch (Piperidinone) | 1680 - 1710 | Strong |

| Aromatic C=C/C=N Stretch | 1550 - 1600 | Medium |

| CH₂ Scissoring (Piperidinone) | 1450 - 1480 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-Br Stretch | 550 - 650 | Strong |

Bond Order and Charge Distribution Analysis for Electronic Properties

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions. Computational methods such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis provide valuable insights into the charge distribution and bonding within the molecule. uni-muenchen.denumberanalytics.com

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure representation of bonding (i.e., lone pairs and two-center bonds). This method provides information on atomic charges, hybridization, and the delocalization of electron density through donor-acceptor interactions. The analysis of these interactions can reveal important electronic features, such as hyperconjugation and resonance effects, which influence the stability and reactivity of the molecule. For this compound, NBO analysis would likely show significant polarization of the C=O bond in the piperidinone ring and delocalization of electron density from the nitrogen lone pair into the pyridine ring.

Mulliken Population Analysis: Mulliken population analysis is another method used to estimate the partial atomic charges in a molecule by partitioning the electron density among the atoms. numberanalytics.comq-chem.com Although it is known to be basis set dependent, it can still provide a qualitative understanding of the charge distribution. The analysis for this compound is expected to show a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity, and a positive charge on the carbonyl carbon. The bromine atom will also carry a partial negative charge, influencing the electronic landscape of the pyridine ring.

Illustrative Predicted Atomic Charges and Bond Orders The following data are theoretical predictions based on computational analysis and have not been experimentally verified.

| Atom/Bond | Predicted Mulliken Atomic Charge (e) | Predicted NBO Bond Order |

| O (Carbonyl) | -0.5 to -0.7 | - |

| N (Piperidinone) | -0.3 to -0.5 | - |

| C (Carbonyl) | +0.6 to +0.8 | 1.8 - 1.9 |

| Br | -0.1 to -0.2 | - |

| C-N (Pyridine-Piperidinone) | - | 1.0 - 1.1 |

| C-Br | - | 0.9 - 1.0 |

This theoretical data provides a foundational understanding of the electronic structure of this compound, which is essential for predicting its chemical behavior and for the rational design of related compounds with specific properties.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insight

Single-Crystal X-ray Diffraction for Absolute Configuration and Stereochemistry

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is crucial for confirming the connectivity of the 2-bromopyridin and piperidin-2-one moieties and understanding their spatial relationship.

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for 1-(2-Bromopyridin-3-yl)piperidin-2-one. Therefore, specific experimental data on its unit cell parameters, space group, and precise atomic coordinates are not available at this time. For a molecule of this nature, SCXRD analysis would definitively establish the planarity of the pyridine (B92270) ring and the conformation of the piperidin-2-one ring, which typically adopts a chair or twisted-chair conformation.

Table 1: Expected Crystallographic Parameters for this compound (Note: This table is predictive, as no experimental data has been published.)

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Z (Molecules/unit cell) | Typically 2, 4, or 8 |

| Key Dihedral Angle | Angle between the pyridine and piperidinone mean planes |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for complete structural assignment.

While specific, experimentally obtained NMR spectra for this compound are not found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a 2-bromopyridine (B144113) and an N-substituted piperidin-2-one ring. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity dictated by spin-spin coupling. The methylene (B1212753) protons of the piperidinone ring would be found in the aliphatic region (δ 1.5-4.0 ppm). The carbon signals would similarly reflect the electronic environments, with the carbonyl carbon of the lactam appearing significantly downfield (δ > 160 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Values are estimates based on analogous structures.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H4 | ~7.3 | ~122 |

| Pyridine-H5 | ~7.8 | ~140 |

| Pyridine-H6 | ~8.3 | ~148 |

| Piperidinone-H3 | ~2.0 | ~22 |

| Piperidinone-H4 | ~1.8 | ~24 |

| Piperidinone-H5 | ~2.5 | ~32 |

| Piperidinone-H6 | ~3.6 | ~50 |

| Pyridine-C2 (C-Br) | - | ~142 |

| Pyridine-C3 (C-N) | - | ~135 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the adjacencies of the methylene groups within the piperidinone ring and the relationships between the protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each carbon atom bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be critical for establishing the connection between the pyridine ring and the piperidinone ring, for instance, by observing a correlation between the piperidinone-H6 protons and the pyridine-C3 carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The monoisotopic mass of this compound (C₁₀H₁₁BrN₂O) is calculated to be 254.00548 Da. nih.gov An HRMS experiment would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value. The presence of bromine would be readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insight into the molecule's structure. Expected fragmentation pathways would include cleavage of the piperidinone ring and loss of the bromine atom.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₁₀H₁₂⁷⁹BrN₂O⁺ | 255.01306 |

| [M(⁸¹Br)+H]⁺ | C₁₀H₁₂⁸¹BrN₂O⁺ | 257.01101 |

| [M(⁷⁹Br)+Na]⁺ | C₁₀H₁₁⁷⁹BrN₂ONa⁺ | 276.99501 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide (lactam) group, expected in the range of 1650-1690 cm⁻¹. Other key vibrations would include C-H stretching from the aromatic and aliphatic portions, C-N stretching, and vibrations associated with the brominated pyridine ring. Raman spectroscopy would complement the FT-IR data, often providing stronger signals for symmetric vibrations and the C-Br bond.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Moderate |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Amide C=O Stretch | 1650-1690 | Weak |

| Pyridine Ring C=C/C=N Stretch | 1400-1600 | Strong |

| C-N Stretch | 1200-1350 | Moderate |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugation systems. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the 2-bromopyridine aromatic system. The presence of the nitrogen atom in the pyridine ring and the bromine substituent would influence the energy of these transitions. One would anticipate absorption maxima in the UV region, likely between 200 and 300 nm. The lactam carbonyl group also possesses a chromophore capable of a weaker n→π* transition, which may appear as a shoulder on the more intense π→π* bands.

Synthetic Applications of 1 2 Bromopyridin 3 Yl Piperidin 2 One and Its Immediate Derivatives in Organic Synthesis

As a Precursor for the Construction of Diverse Heterocyclic Systems

The strategic placement of a bromine atom on the pyridine (B92270) ring, ortho to the nitrogen and adjacent to the piperidinone substituent, makes 1-(2-bromopyridin-3-yl)piperidin-2-one an excellent substrate for a variety of cross-coupling and annulation reactions. This reactivity is harnessed to construct intricate polycyclic frameworks.

The 2-bromopyridine (B144113) unit is a key functional handle for palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the annulation, or fusion of a new ring, onto the existing pyridine core. For instance, intramolecular cyclization following a coupling reaction can lead to the formation of novel fused pyridine systems. mdpi.com Methodologies such as Suzuki, Stille, and Negishi couplings can be employed to introduce substituents at the 2-position, which can then participate in subsequent ring-closing reactions to yield complex polycyclic structures. mdpi.com The development of efficient, one-pot procedures for synthesizing substituted pyridines from various precursors highlights the importance of such annulation strategies in modern organic synthesis. mdpi.com

The synthesis of pyridazin-3-one derivatives, which share structural similarities with the piperidinone part of the title compound, often involves cyclization reactions that build the heterocyclic ring system. mdpi.comresearchgate.net Similar strategies can be envisioned where the piperidinone ring of this compound is modified or serves as a template for further annulation. For example, Rh(III)-catalyzed double annulation reactions have been used to create pyran-fused isoquinolines, demonstrating a powerful method for constructing fused heterocyclic scaffolds. mdpi.com

Table 1: Examples of Annulation Reactions for Pyridine Frameworks

| Reaction Type | Catalyst/Reagents | Resulting Framework |

| Suzuki Coupling | Palladium Catalyst, Boronic Acids | Substituted Pyridines |

| Stille Coupling | Palladium Catalyst, Organotin Compounds | Biaryl Pyridines |

| Negishi Coupling | Palladium or Nickel Catalyst, Organozinc Reagents | Functionalized Pyridines |

| [2+2+1+1] Cyclocondensation | Base (e.g., Cs2CO3) | Substituted Pyridines |

| Rh(III)-Catalyzed Annulation | Rhodium Catalyst | Fused Isoquinolines |

The inherent structure of this compound is conducive to the synthesis of fused nitrogen-containing bicyclic systems like indolizines and quinolizidines. Palladium-catalyzed C-N cross-coupling reactions are a valuable tool for forming the requisite bonds to construct these architectures. researchgate.net The synthesis of such fused and spiro nitrogen-containing heterocycles is a significant area of research due to their prevalence in biologically active natural products and pharmaceuticals. mdpi.com

For example, an intramolecular Heck reaction could be envisioned where a vinyl group, introduced at the 2-position of the pyridine ring via a Stille or Suzuki coupling, cyclizes onto the piperidinone nitrogen or an adjacent carbon. Alternatively, intramolecular amination reactions can be used to form fused ring systems. The development of photochemical methods for creating bicyclic piperidinones from dienes via [2+2] intramolecular cycloaddition also presents a potential pathway for elaborating the core structure of the title compound. nih.gov

Integration into Chemical Libraries as Versatile Building Blocks

In medicinal chemistry and drug discovery, the use of "building blocks"—small, reactive molecules—is essential for generating large collections of compounds known as chemical libraries. chemdiv.comcsmres.co.uk These libraries are screened to identify new drug leads. This compound, with its reactive bromine atom and modifiable piperidinone ring, is an ideal candidate for inclusion in such collections. chemdiv.com

The pyridine and piperidine (B6355638) motifs are considered "privileged structures" because they are frequently found in successful drugs. frontiersin.orgnih.gov The title compound combines both these scaffolds. Its 2-bromopyridine handle allows for diversification at that position through various coupling reactions, while the piperidinone ring offers several sites for modification. This enables the rapid, parallel synthesis of a large number of distinct analogues. nih.govwhiterose.ac.uk The focus on creating building blocks with favorable physicochemical properties has been shown to improve the quality of compounds in drug discovery pipelines. csmres.co.uk The synthesis of libraries based on piperidine and fused pyridine scaffolds is a key strategy in programs like the European Lead Factory. nih.gov

Role in the Development of Novel Catalysts or Ligands

The development of new ligands is crucial for advancing transition metal catalysis. nih.gov Pyridine-containing molecules, particularly bipyridines, are among the most common and effective ligand scaffolds for metals like palladium, rhodium, and iridium. mdpi.comnih.gov The 2-bromopyridine moiety of this compound can be converted into a bipyridine or other chelating structure through coupling reactions. mdpi.com

For example, a Suzuki or Stille coupling with a pyridine-boronic acid or -stannane, respectively, would yield a bipyridine derivative. The specific substitution pattern and the presence of the adjacent piperidinone ring could modulate the electronic and steric properties of the resulting ligand, potentially leading to novel reactivity or selectivity in catalytic transformations. nih.gov Ligand design plays a critical role in controlling the outcome of reactions, including enantioselectivity in asymmetric synthesis. nih.govnsf.gov The modular nature of synthesizing such ligands from precursors like this compound allows for systematic tuning of the ligand's properties.

Generation of Structural Analogues and Isomers for Structure-Reactivity Correlation Studies

Understanding how a molecule's structure affects its chemical reactivity or biological activity is a fundamental goal in chemistry. Structure-reactivity and structure-activity relationship (SAR) studies involve the systematic synthesis and analysis of structural analogues. nih.gov this compound is an excellent starting point for such studies.

The bromine atom can be replaced with a wide variety of functional groups using cross-coupling chemistry, allowing for a systematic investigation of electronic and steric effects at this position. mdpi.comresearchgate.net For example, replacing the bromine with electron-donating or electron-withdrawing groups would directly impact the reactivity of the pyridine ring. Furthermore, the piperidinone ring can be modified; for instance, the carbonyl group can be reduced, or substituents can be introduced at other positions. The synthesis of various 3-(pyridine-3-yl)-2-oxazolidinone derivatives to probe their antibacterial activity serves as a pertinent example of how modifying a heterocyclic scaffold allows for the exploration of SAR. nih.gov The generation of natural compound analogues through regio- and stereoselective synthesis is another powerful approach to creating novel functional molecules. mdpi.com

Table 2: Potential Modifications for Structure-Reactivity Studies

| Modification Site | Reaction Type | Potential New Functional Group | Studied Effect |

| Pyridine C2-Position | Suzuki Coupling | Aryl, Alkyl | Steric/Electronic Influence on Reactivity |

| Pyridine C2-Position | Buchwald-Hartwig Amination | Amines, Amides | Hydrogen Bonding, Basicity |

| Piperidinone Carbonyl | Reduction (e.g., with NaBH4) | Hydroxyl | Change in Conformation and Polarity |

| Piperidinone Ring | Alkylation | Alkyl chains | Lipophilicity, Steric Hindrance |

Application as Intermediates in Agrochemical Research

Many successful agrochemicals, including herbicides, insecticides, and fungicides, are based on nitrogen-containing heterocyclic scaffolds like pyridine and piperidine. researchgate.net The synthesis of novel compounds for agrochemical screening often relies on versatile intermediates that can be readily functionalized. nih.gov The structure of this compound makes it a valuable intermediate in this field. The combination of the pyridine ring, known for its presence in various bioactive compounds, and the piperidine moiety offers a robust scaffold for derivatization. nih.govnih.gov Synthetic routes that allow for the creation of diverse libraries of compounds are crucial for identifying new agrochemical leads. nih.govnih.gov The reactivity of the 2-bromo group allows for the introduction of various toxico-phores or groups that can fine-tune the compound's properties, such as its uptake, translocation, and binding to a biological target within a pest or weed.

Future Research Directions and Unresolved Challenges in the Chemistry of 1 2 Bromopyridin 3 Yl Piperidin 2 One

Expedited and Atom-Economical Synthetic Route Development

Key areas for development include:

Multi-Component Reactions (MCRs): Designing novel MCRs that can construct the core N-aryl lactam structure in a single step from simple, readily available precursors would be a significant advancement. A four-component reaction involving a Michael acceptor, an aldehyde, a pyridinium (B92312) ylide, and a nitrogen source like ammonium (B1175870) acetate (B1210297) has been shown to stereoselectively produce complex piperidin-2-ones, suggesting a potential pathway for development. hse.ru

Catalytic C-N Bond Formation: Advances in transition-metal catalysis, particularly palladium- and copper-catalyzed Buchwald-Hartwig amination or Ullmann condensation, could provide more direct and efficient methods for coupling 2-bromopyridine (B144113) precursors with piperidin-2-one.

Acceptorless Dehydrogenative Coupling (ADC): This emerging sustainable strategy utilizes transition-metal catalysts to form C-N bonds from alcohols and amines, producing only water and hydrogen gas as byproducts. rsc.org Applying an ADC protocol to couple 2-bromo-3-aminopyridine with a diol precursor to the piperidinone ring could represent a highly atom-economical and environmentally benign synthetic pathway.

The table below compares potential synthetic strategies, highlighting the advantages of modern, greener approaches.

| Synthetic Strategy | Typical Number of Steps | Key Advantages | Key Challenges |

| Classical Linear Synthesis | 3-5 | Well-established chemistry | Low overall yield, high waste, harsh conditions |

| Catalytic Cross-Coupling | 2 | High yields, good functional group tolerance | Catalyst cost, potential for metal contamination |

| Multi-Component Reactions | 1 | High atom economy, operational simplicity, diversity | Reaction discovery and optimization, stereocontrol |

| Dehydrogenative Coupling | 1-2 | Highly atom-economical, green byproducts (H₂O, H₂) | Catalyst development, high reaction temperatures |

Expanding the Scope of Site-Selective Reactivity and Transformations

The 1-(2-Bromopyridin-3-yl)piperidin-2-one molecule possesses multiple reactive sites, including the C-Br bond, several C-H bonds on the pyridine (B92270) ring, and the piperidinone ring. A significant challenge lies in developing methods to selectively functionalize one site without affecting the others.

Future research should focus on:

Orthogonal Cross-Coupling Reactions: The C-Br bond at the C2 position is the most reactive site for traditional palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. acs.org The challenge is to develop orthogonal strategies that allow for subsequent, selective functionalization of the C4, C5, or C6 positions. This could involve catalyst systems that differentiate between C-Br and C-H bonds or the use of directing groups. Studies on dihalogenated heteroarenes have shown that catalyst speciation (mononuclear vs. nanoparticle catalysts) can switch regioselectivity, a principle that could be exploited here. acs.org

Directed C-H Activation: Utilizing the nitrogen atom of the pyridine or the carbonyl oxygen of the piperidinone as a directing group could enable transition-metal-catalyzed C-H activation at specific positions (e.g., C4 of the pyridine ring). Ruthenium-catalyzed C-H activation has been used to functionalize 2-pyridones, providing a precedent for this approach. nih.gov

Late-Stage Functionalization: Developing mild and selective methods for late-stage functionalization is crucial for creating molecular diversity for applications like drug discovery. This involves exploring reactions that can tolerate the existing functional groups in the molecule while precisely modifying a targeted C-H or C-Br bond.

Advancements in Asymmetric Synthesis and Enantioselective Control

The piperidinone ring in this compound is achiral, but substitution on the ring can create one or more stereocenters. The development of asymmetric syntheses to control the stereochemistry of these centers is a critical unresolved challenge, as stereoisomers often have vastly different biological activities.

Future research directions include:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of a corresponding unsaturated precursor, such as a dihydropyridinone or tetrahydropyridine (B1245486) derivative, using chiral transition-metal catalysts (e.g., Rhodium, Iridium, or Ruthenium) is a powerful strategy. nih.govnih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted piperidines from pyridine precursors. nih.govorganic-chemistry.org

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a sustainable and highly selective approach. For instance, a chemo-enzymatic dearomatization of the pyridine ring followed by cyclization could establish chirality. nih.gov Amine oxidase and ene-imine reductase enzyme cascades have been used to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to promote asymmetric domino reactions that build the chiral piperidinone scaffold from acyclic precursors. youtube.com This approach avoids the use of metals and can provide access to highly enantioenriched products.

Predictive Design of Novel Reactions through Advanced Computational Methodologies

Trial-and-error approaches to reaction discovery are time-consuming and inefficient. Advanced computational methodologies, such as Density Functional Theory (DFT), offer a powerful tool for predicting reaction outcomes, understanding mechanisms, and designing novel transformations.

Future research should leverage computational chemistry to:

Model Reaction Pathways: DFT calculations can be used to model the transition states and intermediates of potential reactions, such as C-H activation or cross-coupling. rsc.org This allows for the prediction of the most likely reaction pathway and the identification of the rate-determining step, guiding experimental optimization. Computational studies have already been used to investigate the selective C-H activation of pyridines. researchgate.netbeilstein-journals.org

Predict Site-Selectivity: By calculating the energies of different potential reaction pathways, computational models can predict the regioselectivity of functionalization reactions. This is particularly valuable for a molecule with multiple potential reaction sites, helping to design catalysts and conditions that favor a desired outcome. mdpi.com

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts with enhanced activity and selectivity. By modeling the interaction between the substrate, catalyst, and reagents, researchers can rationally design ligands and metal centers for specific transformations. nih.gov

The table below outlines how computational tools can address specific challenges in the chemistry of this compound.

| Challenge | Computational Tool | Predicted Outcome |

| Site-selective C-H functionalization | DFT Transition State Analysis | Energy barriers for activation at C4, C5, C6 positions |

| Optimizing cross-coupling yields | Mechanistic Pathway Modeling | Identification of rate-limiting steps and catalyst deactivation pathways |

| Enantioselective catalyst design | Molecular Docking & QM/MM | Prediction of catalyst-substrate interactions and enantiomeric excess |

| Exploring novel cycloadditions | Frontier Molecular Orbital (FMO) Theory | Feasibility and regioselectivity of new ring-forming reactions |

Exploration of New Applications in Materials Science and Green Chemistry

Beyond its potential in medicinal chemistry, the unique structure of this compound makes it an interesting building block for new materials and a target for green chemistry initiatives.

Materials Science: The pyridine moiety is a well-known coordinating ligand for metals and can be incorporated into polymers. Future research could explore the polymerization of derivatives of this compound to create novel functional materials. Pyridine-containing polymers have applications as catalysts, materials for contaminant capture, and high-temperature polymers. nih.govresearchgate.net The bromo-substituent provides a handle for post-polymerization modification, allowing for the tuning of material properties.

Green Chemistry: The development of sustainable synthetic routes for this compound is a key aspect of green chemistry. Future work should focus on utilizing greener solvents (like water, deep eutectic solvents, or PEG), minimizing waste through atom-economical reactions, and employing recyclable catalysts. nih.govacs.orgmdpi.com The synthesis of piperidin-4-one derivatives has been demonstrated using environmentally benign deep eutectic solvents, showcasing a viable green approach. asianpubs.orgresearchgate.net

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable scaffold for innovation across multiple scientific disciplines.

常见问题

Basic Research Questions

Q. What are the key safety considerations when handling 1-(2-Bromopyridin-3-yl)piperidin-2-one in laboratory settings?

- Methodological Answer : Brominated compounds like this compound require strict adherence to safety protocols. Use fume hoods for all manipulations, wear nitrile gloves, and employ chemical-resistant lab coats. Refer to GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage) outlined in safety data sheets (SDS) for brominated pyridines . In case of exposure, follow first-aid measures such as rinsing skin with water for 15 minutes and seeking medical attention .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer : A typical synthesis involves coupling 2-bromopyridine derivatives (e.g., 2-bromo-3-aminopyridine) with piperidin-2-one under basic conditions. For example, NaOH in dichloromethane (DCM) has been used for similar bromopyridine-piperidine couplings, with yields optimized via controlled temperature (0–5°C) and dropwise addition of reagents . Post-synthesis purification often involves column chromatography using ethyl acetate/hexane gradients.

Q. How should researchers store brominated heterocyclic compounds like this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation. Moisture-sensitive brominated compounds should be kept in desiccators with silica gel. Avoid prolonged exposure to light, as bromine substituents may undergo photolytic cleavage .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between 2-bromopyridine derivatives and piperidin-2-one moieties?

- Methodological Answer : Reaction efficiency depends on base strength and solvent polarity. For example, using a polar aprotic solvent like DMF with K₂CO₃ as a mild base can enhance nucleophilic substitution at the bromine site. Monitor reaction progress via TLC (silica gel, UV detection) and optimize stoichiometry (e.g., 1.2 equivalents of piperidin-2-one to 2-bromopyridine) to minimize unreacted starting material . Consider microwave-assisted synthesis to reduce reaction time and improve yield .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Combine multiple techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C3 of pyridine ).

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related piperidine-pyridine hybrids .

- Mass spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀BrN₂O).

Q. What strategies can mitigate side reactions during synthesis, such as dehalogenation or dimerization?

- Methodological Answer : To suppress dehalogenation:

- Use anhydrous solvents and rigorously exclude oxygen (e.g., via Schlenk line techniques).

- Add catalytic CuI (0.5 mol%) to stabilize reactive intermediates in coupling reactions .

For dimerization control, maintain dilute reaction conditions (≤0.1 M) and avoid excessive heating.

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to troubleshoot discrepancies. For example:

- If NMR peaks deviate from expected patterns, re-examine solvent purity or consider dynamic effects (e.g., rotational barriers in piperidin-2-one rings ).

- Cross-validate with computational methods (DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. What computational approaches can predict the reactivity of the bromine atom in this compound for further functionalization?

- Methodological Answer : Use density functional theory (DFT) to calculate the C-Br bond dissociation energy (BDE) and identify nucleophilic substitution sites. Molecular docking studies (e.g., AutoDock Vina) can model interactions with enzymes or receptors, guiding targeted modifications . For bromine activation, simulate transition states using Gaussian09 with B3LYP/6-31G* basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。